molecular formula C18H18N4O3S B2382954 8-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline CAS No. 2034445-03-7

8-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline

Cat. No. B2382954
M. Wt: 370.43
InChI Key: JBCCDJCRURDKCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound could involve the use of a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .

Scientific Research Applications

Pyrrolidine in Drug Discovery

  • Application Summary: Pyrrolidine is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
  • Methods of Application: The review discusses the synthesis and reaction conditions of pyrrolidine compounds, as well as the influence of steric factors on biological activity .
  • Results/Outcomes: The review highlights how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Biologically Active Pyridazines

  • Application Summary: Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and many drug discovery programmes utilize a pyridazine as a core scaffold .
  • Methods of Application: The review discusses the synthesis of various pyridazine based scaffolds used in medicinal chemistry against a range of biological targets and physiological effects .
  • Results/Outcomes: Various pyridazine derivatives have been demonstrated to possess a wide range of pharmacological activities such as anti-inflammatory, antiplatelet, anticancer, antidepressant, antidiabetic, antihypertensive, anticonvulsant, and many others .

Future Directions

The future directions for the use of this compound could involve further exploration of its potential applications in various fields. The design of new pyrrolidine compounds with different biological profiles could also be a focus of future research .

properties

IUPAC Name

8-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]sulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-13-7-8-17(21-20-13)25-15-9-11-22(12-15)26(23,24)16-6-2-4-14-5-3-10-19-18(14)16/h2-8,10,15H,9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCCDJCRURDKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline

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